molecular formula C9H11FO2 B1450591 3-Ethoxy-5-fluorobenzyl alcohol CAS No. 1443324-36-4

3-Ethoxy-5-fluorobenzyl alcohol

Cat. No. B1450591
CAS RN: 1443324-36-4
M. Wt: 170.18 g/mol
InChI Key: NFUDGBBLRUMYEF-UHFFFAOYSA-N
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Description

3-Ethoxy-5-fluorobenzyl alcohol is a chemical compound with the CAS Number: 1443324-36-4 . It has a molecular weight of 170.18 . The IUPAC name for this compound is (3-ethoxy-5-fluorophenyl)methanol .


Synthesis Analysis

The synthesis of alcohols like this compound often involves reactions that have been introduced in previous units. These reactions include conversion of alcohols into alkyl halides, conversion of alcohols into tosylates, dehydration of alcohols to yield alkenes, and conversion of alcohols into esters .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11FO2/c1-2-12-9-4-7 (6-11)3-8 (10)5-9/h3-5,11H,2,6H2,1H3 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

Alcohols like this compound can undergo several types of reactions. For instance, they can react with a hydrogen halide to produce an alkyl halide and water. The order of reactivity of alcohols is 3° > 2° > 1° methyl . Alcohols can also react with tosyl chloride to form a tosylate .


Physical And Chemical Properties Analysis

This compound has a storage temperature of 2-8°C .

Scientific Research Applications

Synthesis and Protection in Carbohydrate Chemistry

The compound 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, which is closely related to 3-ethoxy-5-fluorobenzyl alcohol, has been utilized for the protection of hydroxyl groups in carbohydrate chemistry. This compound demonstrates stability under acidic conditions and can be cleaved under mild basic conditions. Its application is evident in the synthesis of complex carbohydrates like 6-aminohexyl galabioside (Spjut, Qian, & Elofsson, 2010).

Development of New Protecting Groups

A derivative, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been developed as a novel benzyl ether-type protecting group for alcohols. This group is introduced through benzyl bromide and shows compatibility with oxidizing conditions. It finds application in the direct stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).

Mechanism of Action

The mechanism of action for alcohols involves the formation of a carbocation in an SN1 reaction with the protonated alcohol acting as a leaving group .

Safety and Hazards

The safety information for 3-Ethoxy-5-fluorobenzyl alcohol includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3-ethoxy-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUDGBBLRUMYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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